FK-448 Free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

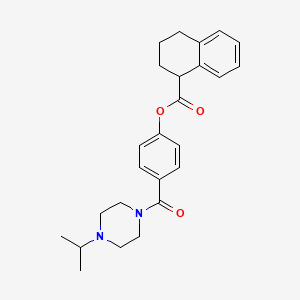

Molecular Formula |

C25H30N2O3 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3 |

InChI Key |

BPNWUGVANKCJDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of FK-448 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-448 Free Base is a potent and selective synthetic inhibitor of the serine protease chymotrypsin. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. FK-448's primary mode of action is the direct inhibition of chymotrypsin, which has significant implications for preventing the degradation of therapeutic peptides, such as insulin, in the gastrointestinal tract. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacological profile of FK-448.

Core Mechanism of Action: Chymotrypsin Inhibition

FK-448, chemically identified as 4-(4-isopropylpiperadinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate, exerts its pharmacological effect through the potent and specific inhibition of chymotrypsin. Chymotrypsin is a digestive enzyme that cleaves peptide bonds, primarily at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. By inhibiting chymotrypsin, FK-448 protects proteins and peptides that are susceptible to its proteolytic activity from degradation.

This inhibitory action is particularly relevant in the context of oral drug delivery of peptide-based therapeutics. For instance, the enzymatic degradation of insulin in the small intestine is a major barrier to its oral bioavailability. FK-448 has been shown to protect insulin from chymotrypsin-mediated breakdown, thereby enhancing its absorption from the intestine.

Specificity of Inhibition

FK-448 demonstrates a high degree of selectivity for chymotrypsin. While it is a potent inhibitor of chymotrypsin, its inhibitory activity against other serine proteases, such as trypsin and thrombin, is significantly lower. It shows negligible to no effect on plasmin, plasma kallikrein, or pancreas kallikrein. This specificity is crucial for a therapeutic agent, as it minimizes off-target effects.

Quantitative Data: Inhibitory Potency

The inhibitory activity of FK-448 against a panel of serine proteases has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Enzyme | IC50 Value |

| Chymotrypsin | 720 nM |

| Trypsin | 780 μM |

| Thrombin | 35 μM |

| Cathepsin G | 15 μM |

| Plasmin | >1 mM |

| Plasma Kallikrein | >1 mM |

| Pancreas Kallikrein | >1 mM |

Table 1: Inhibitory activity of this compound against various proteases. Data compiled from commercially available technical datasheets.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize FK-448, the following diagrams have been generated using Graphviz.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of chymotrypsin inhibitors like FK-448. These protocols are based on standard, established methods in the field.

In Vitro Chymotrypsin Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against chymotrypsin using a synthetic substrate.

Materials:

-

Bovine pancreatic α-chymotrypsin

-

This compound

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 20 mM)

-

Solvent for FK-448 (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of FK-448 in the chosen solvent.

-

Prepare a working solution of BTEE in a suitable solvent (e.g., methanol).

-

Prepare the Tris-HCl assay buffer.

-

-

Assay Protocol:

-

To the wells of the microplate, add the assay buffer.

-

Add varying concentrations of the FK-448 solution to the wells. Include a control group with solvent only.

-

Add the α-chymotrypsin solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BTEE substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 256 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of BTEE hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of FK-448.

-

Plot the percentage of chymotrypsin inhibition against the logarithm of the FK-448 concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vivo Intestinal Insulin Absorption Study in a Rat Model

This protocol outlines a general procedure to evaluate the effect of FK-448 on the intestinal absorption of insulin in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Insulin (e.g., human recombinant)

-

This compound

-

Anesthetic agent (e.g., urethane or isoflurane)

-

Surgical instruments

-

Syringes and needles

-

Blood glucose meter and test strips

-

Tubes for blood collection (e.g., heparinized or EDTA-coated)

-

Centrifuge

Procedure:

-

Animal Preparation:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rats.

-

Make a midline abdominal incision to expose the small intestine.

-

-

Intestinal Loop Preparation:

-

Isolate a segment of the jejunum (e.g., 10 cm).

-

Ligate both ends of the segment to create a closed loop, being careful not to obstruct major blood vessels.

-

-

Drug Administration:

-

Inject a solution of insulin, either alone (control group) or in combination with FK-448 (test group), into the intestinal loop.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein or cardiac puncture at the end of the experiment) at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

-

-

Sample Analysis:

-

Measure blood glucose concentrations immediately using a glucometer.

-

For plasma insulin level determination, centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis using an appropriate immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis:

-

Plot the mean blood glucose concentrations and plasma insulin levels against time for both control and test groups.

-

Compare the changes in blood glucose and the area under the curve (AUC) for plasma insulin between the two groups to determine the effect of FK-448 on insulin absorption.

-

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of chymotrypsin. Its mechanism of action, centered on the prevention of proteolytic degradation, holds significant therapeutic potential, particularly in enhancing the oral bioavailability of peptide drugs like insulin. The data and protocols presented in this guide provide a solid foundation for further research and development involving this compound. Researchers are encouraged to adapt the provided methodologies to their specific experimental contexts while adhering to established scientific and ethical standards.

FK-448 Free base discovery and synthesis

Biochemical Properties of FK-448 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-448 Free base is a potent and selective inhibitor of chymotrypsin, a key digestive protease. This document provides a comprehensive overview of its biochemical properties, including its inhibitory activity against various enzymes and the methodologies used for its characterization. The information presented is intended to support further research and development efforts involving this compound.

Introduction

This compound has been identified as a specific and effective inhibitor of chymotrypsin.[1] Its primary mechanism of action involves the direct inhibition of this serine protease, which plays a crucial role in the digestion of proteins. Understanding the biochemical profile of FK-448 is essential for its potential applications in research and therapeutics, particularly in conditions where chymotrypsin activity is implicated.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a panel of proteases. The compound demonstrates high specificity for chymotrypsin, with significantly lower activity against other related enzymes. A summary of the half-maximal inhibitory concentrations (IC₅₀) is presented below.

| Enzyme | Substrate | IC₅₀ |

| Chymotrypsin | ATEE | 720 nM |

| Cathepsin G | - | 15 µM |

| Thrombin | TAME | 35 µM |

| Trypsin | TAME | 780 µM |

| Plasmin | TAME | > 1 mM |

| Plasma Kallikrein | TAME | > 1 mM |

| Pancreas Kallikrein | TAME | > 1 mM |

Data sourced from MedchemExpress.[1]

Mechanism of Action

FK-448 acts as a direct inhibitor of chymotrypsin. By binding to the enzyme, it blocks the active site, thereby preventing the hydrolysis of its protein and peptide substrates. This inhibitory action disrupts the normal digestive function of chymotrypsin.

References

In Vitro Characterization of FK-448 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of FK-448 Free base, a potent and selective inhibitor of chymotrypsin. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the fundamental properties of this compound.

Core Compound Properties

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Molecular Formula | C25H30N2O3 |

| Molecular Weight | 406.52 g/mol |

| CAS Number | 85858-76-0 |

Mechanism of Action

This compound functions as a specific inhibitor of chymotrypsin, a serine protease.[1][2][3] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrates. This inhibitory activity is central to its potential therapeutic applications.

Caption: Mechanism of Chymotrypsin Inhibition by FK-448.

In Vitro Inhibitory Activity and Selectivity

The primary in vitro activity of this compound is its potent inhibition of chymotrypsin.[1] To assess its selectivity, the compound has been tested against a panel of other serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 |

| Chymotrypsin | 720 nM [1][2][3] |

| Trypsin | 780 µM[1] |

| Thrombin | 35 µM[1] |

| Plasmin | >1 mM[1] |

| Plasma Kallikrein | >1 mM[1] |

| Pancreas Kallikrein | >1 mM[1] |

| Cathepsin G | 15 µM[1] |

These data demonstrate that this compound is a highly selective inhibitor of chymotrypsin, with significantly lower potency against other related proteases.

Caption: Selectivity Profile of this compound.

Experimental Protocols

The following section outlines the general methodologies employed for the in vitro characterization of this compound.

Enzyme Inhibition Assay

The inhibitory activity of this compound against various proteases is determined using an in vitro enzyme inhibition assay.

Objective: To determine the IC50 value of this compound against a specific protease.

Materials:

-

Purified enzyme (e.g., chymotrypsin, trypsin)

-

Substrate specific to the enzyme (e.g., N-Benzoyl-L-tyrosine ethyl ester (BTEE) for chymotrypsin)

-

This compound

-

Assay buffer

-

Microplate reader

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

The purified enzyme is pre-incubated with the different concentrations of this compound or vehicle control for a specified period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

In-Depth Technical Guide: FK-448 Free Base (CAS 85858-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FK-448 Free Base, a potent and specific chymotrypsin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a synthetic molecule with the following key properties:

| Property | Value | Source |

| CAS Number | 85858-76-0 | [1][2] |

| Molecular Formula | C25H30N2O3 | [1] |

| Molecular Weight | 406.52 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | -20°C | [3] |

Biological Activity and Mechanism of Action

FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that plays a role in protein degradation. Its inhibitory activity has been quantified against chymotrypsin and other serine proteases.

In Vitro Inhibitory Activity

| Enzyme | IC50 | Source |

| Chymotrypsin | 720 nM | [1][2] |

| Trypsin | 780 µM | [1] |

| Thrombin | 35 µM | [1] |

| Cathepsin G | 15 µM | [1] |

| Plasmin | >1 mM | [1] |

| Plasma Kallikrein | >1 mM | [1] |

| Pancreas Kallikrein | >1 mM | [1] |

The primary mechanism of action of FK-448 is the inhibition of chymotrypsin. In the context of the in vivo studies cited, this inhibition is thought to reduce the degradation of orally co-administered insulin in the gastrointestinal tract, thereby increasing its absorption and subsequent systemic effects on blood glucose.

Signaling Pathway: Inhibition of Insulin Degradation

The following diagram illustrates the proposed mechanism of how FK-448 enhances the intestinal absorption of insulin.

Caption: Proposed mechanism of FK-448 in enhancing intestinal insulin absorption.

In Vivo Studies

Animal studies have demonstrated the potential of FK-448 to influence blood glucose and insulin levels, likely through its chymotrypsin inhibitory activity.

| Species | Dosage and Administration | Effects | Source | |---|---|---| | Rats | 20 mg/kg, intraperitoneal (i.p.) | Decrease in blood glucose level; inhibition of insulin degradation by pancreatic enzymes. |[1] | | Dogs | 20 mg/kg, oral (p.o.) | Decrease in blood glucose level; increase in plasma Immunoreactive Insulin (IRI) level. |[1] |

Experimental Protocols

Due to the unavailability of the full-text original research articles, the following are generalized experimental protocols representative of the types of studies conducted with FK-448.

Chymotrypsin Inhibition Assay (In Vitro)

This protocol outlines a typical procedure to determine the IC50 of an inhibitor against chymotrypsin.

Caption: General workflow for an in vitro chymotrypsin inhibition assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of α-chymotrypsin, a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide, BAPNA), and FK-448 in an appropriate buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well plate, add buffer, varying concentrations of FK-448, and a fixed concentration of α-chymotrypsin to each well. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at regular intervals using a microplate reader at the appropriate wavelength for the chromogenic product.

-

Analysis: Calculate the initial reaction velocity for each concentration of FK-448. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Oral Glucose Tolerance Test (OGTT) in a Canine Model (In Vivo)

This protocol describes a general procedure to assess the effect of an orally administered compound on glucose tolerance in dogs.

Methodology:

-

Animal Acclimatization and Fasting: Acclimate the dogs to the experimental conditions and fast them overnight.

-

Baseline Blood Sampling: Collect a baseline blood sample to measure fasting glucose and insulin levels.

-

Drug Administration: Administer FK-448 (e.g., 20 mg/kg) orally, followed by an oral glucose challenge.

-

Serial Blood Sampling: Collect blood samples at specific time points (e.g., 30, 60, 90, 120 minutes) after the glucose challenge.

-

Biochemical Analysis: Analyze the plasma from each blood sample for glucose and immunoreactive insulin (IRI) concentrations using standard assay kits.

-

Data Analysis: Plot the mean plasma glucose and insulin concentrations against time for both the control and treatment groups. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment.

Synthesis

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of chymotrypsin. Its ability to inhibit this enzyme translates to significant in vivo effects, particularly in the context of enhancing the intestinal absorption of co-administered insulin. This property makes it a valuable research tool for studying protease inhibition and its potential therapeutic applications in areas such as diabetes and drug delivery. Further research into its synthetic route and detailed in vivo pharmacology will continue to be of high interest to the scientific and drug development communities.

References

Unlocking Oral Insulin Delivery: The Therapeutic Potential of FK-448 Free Base

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FK-448 Free base, a potent and specific inhibitor of the digestive enzyme chymotrypsin, presents a significant therapeutic opportunity in the oral delivery of macromolecular drugs, most notably insulin. By shielding insulin from proteolytic degradation in the gastrointestinal tract, FK-448 facilitates its absorption into the bloodstream, offering a potential paradigm shift in diabetes management from subcutaneous injections to oral administration. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and experimental methodologies related to this compound, serving as a resource for researchers and professionals in the field of drug development.

Introduction

The oral administration of peptide and protein-based therapeutics, such as insulin, has long been a coveted goal in pharmaceutical science. However, the harsh environment of the gastrointestinal (GI) tract, particularly the presence of proteolytic enzymes like chymotrypsin, poses a formidable barrier to their bioavailability. This compound emerges as a promising solution to this challenge. Identified as the methanesulfonate salt of 4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate, FK-448 is a potent and selective inhibitor of chymotrypsin. Its co-administration with insulin has been shown to protect the hormone from enzymatic degradation, thereby enhancing its intestinal absorption and subsequent hypoglycemic effect. This document details the scientific foundation for the therapeutic potential of this compound, with a focus on its application in oral insulin delivery.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of chymotrypsin, a key serine protease secreted by the pancreas into the small intestine. Chymotrypsin plays a crucial role in the digestion of proteins by hydrolyzing peptide bonds. When insulin is administered orally, it is rapidly degraded by chymotrypsin and other proteases, preventing it from reaching the systemic circulation in its active form.

FK-448, when co-formulated with insulin, acts as a protective agent. It binds to the active site of chymotrypsin, preventing the enzyme from binding to and degrading insulin molecules. This transient inhibition of chymotrypsin allows a greater proportion of intact insulin to traverse the intestinal lumen and be absorbed through the intestinal epithelium into the bloodstream.

Methodological & Application

Application Notes and Protocols for FK-448 Free Base in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-448 is a potent and specific synthetic inhibitor of chymotrypsin, a key digestive enzyme. Its ability to selectively inhibit chymotrypsin makes it a valuable tool in various laboratory settings, from studying the role of proteases in physiological and pathological processes to potentially enhancing the intestinal absorption of peptide-based drugs. These application notes provide detailed protocols for the use of FK-448 Free Base in common in vitro and in vivo experimental settings.

Physicochemical Properties and Storage

While specific solubility and stability data for this compound are not extensively published, general recommendations based on its structure and the handling of similar compounds are provided below.

| Property | Recommendation |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

| Solubility | It is advisable to first attempt dissolving this compound in an organic solvent such as DMSO to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted with aqueous buffers for experimental use. |

| Stability | For long-term storage, it is recommended to store the solid compound at the recommended temperature. Once in solution, it is best to prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |

In Vitro Applications: Enzyme Inhibition Assays

This compound is a well-characterized inhibitor of chymotrypsin and can be used to study its inhibitory effects on this and other serine proteases.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various proteases.

| Enzyme | Substrate | IC50 |

| Chymotrypsin | ATEE (N-Acetyl-L-tyrosine ethyl ester) | 720 nM |

| Trypsin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | 780 µM |

| Thrombin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | 35 µM |

| Cathepsin G | - | 15 µM |

| Plasmin | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |

| Plasma Kallikrein | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |

| Pancreas Kallikrein | TAME (Nα-p-Tosyl-L-arginine methyl ester) | >1 mM |

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against chymotrypsin using a spectrophotometric method.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE) or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium Chloride (CaCl2) (e.g., 0.1 M in buffer)

-

DMSO (for dissolving FK-448)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl). Dilute to the desired working concentration (e.g., 10-30 µg/mL) in buffer just before use.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations in the assay.

-

Prepare the substrate solution (e.g., BTEE in 50% methanol/water or the p-nitroanilide substrate in buffer).

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the following in order:

-

Assay buffer

-

This compound dilution (or DMSO for control)

-

α-Chymotrypsin solution

-

-

Include a "no enzyme" control for background subtraction.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE, 405-410 nm for p-nitroanilide substrates) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of FK-448.

-

Plot the percentage of enzyme inhibition versus the logarithm of the FK-448 concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for In Vitro Chymotrypsin Inhibition Assay

Caption: Workflow for determining the IC50 of FK-448 against chymotrypsin.

In Vivo Applications: Enhancing Intestinal Drug Absorption

FK-448 has been shown to promote the intestinal absorption of insulin in animal models, likely by inhibiting its degradation by pancreatic enzymes like chymotrypsin.

Experimental Protocol: In Vivo Intestinal Absorption Study in Rats (Conceptual)

This protocol provides a conceptual framework for an in vivo study in rats to assess the effect of FK-448 on the intestinal absorption of a model peptide drug.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Model peptide drug (e.g., insulin)

-

Vehicle for administration (e.g., saline, or for insoluble compounds, a solution containing DMSO)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for laparotomy

-

Syringes and needles for administration and blood collection

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical method for quantifying the model drug in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

-

Animal Preparation:

-

Fast rats overnight with free access to water.

-

Anesthetize the rats.

-

-

Surgical Procedure (for direct intestinal administration):

-

Perform a midline laparotomy to expose the small intestine.

-

Ligate a segment of the jejunum.

-

Inject the test solution (model drug with or without FK-448) into the ligated loop.

-

-

Administration (for oral gavage):

-

Prepare a co-formulation of the model drug and FK-448 in a suitable vehicle.

-

Administer the formulation to the rats via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after administration.

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of the model drug in the plasma samples using a validated analytical method.

-

-

Data Analysis:

-

Plot the plasma concentration of the model drug versus time.

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Compare the pharmacokinetic parameters between the group receiving the model drug alone and the group receiving the model drug with FK-448 to assess the effect of FK-448 on absorption.

-

Logical Relationship in In Vivo Absorption Enhancement

Caption: Mechanism of FK-448 enhancing peptide drug absorption.

Disclaimer

These protocols are intended as a general guide and may require optimization for specific experimental conditions and laboratory setups. It is crucial to consult relevant literature and perform pilot experiments to validate the procedures. Always adhere to appropriate laboratory safety practices and animal welfare regulations.

Application Notes and Protocols: FK-448 Free Base for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-448 Free base is a potent and specific inhibitor of chymotrypsin, a serine protease involved in digestion and other physiological processes. Understanding its inhibitory mechanism and quantifying its potency are crucial for its development as a potential therapeutic agent. These application notes provide detailed experimental protocols for conducting enzyme assays to characterize the inhibitory activity of this compound against chymotrypsin and other related serine proteases. The protocols cover the determination of IC50 values and provide a framework for kinetic analysis.

Introduction

This compound has been identified as an effective inhibitor of chymotrypsin.[1][2] Its ability to selectively target this enzyme makes it a person of interest for further investigation in drug discovery. This document outlines the necessary procedures to perform in vitro enzyme assays to assess the inhibitory effects of this compound. The provided protocols are based on established spectrophotometric methods utilizing common substrates.

Mechanism of Action

This compound acts as an inhibitor of chymotrypsin, likely by binding to the active site of the enzyme and preventing the binding and subsequent hydrolysis of its natural substrates. This inhibition is concentration-dependent. While highly specific for chymotrypsin, this compound has also been shown to slightly inhibit other serine proteases such as trypsin and thrombin at higher concentrations.[1]

References

In Vivo Application of FK-448 Free Base: Information Not Available

Following a comprehensive search of scientific literature and public databases, no specific information, research articles, or experimental data could be identified for a compound designated as "FK-448 Free base."

This lack of available information prevents the creation of the requested detailed Application Notes and Protocols. The identity, chemical structure, biological target, and mechanism of action for "this compound" are not described in the public domain.

Therefore, it is not possible to provide:

-

Quantitative Data Summaries: No published studies containing quantitative data on the in vivo effects of this compound were found.

-

Detailed Experimental Protocols: Without knowledge of the compound's properties and intended therapeutic area, specific and accurate experimental protocols for animal models cannot be developed. This includes crucial details such as appropriate animal models, dosage, administration routes, and relevant endpoint measurements.

-

Signaling Pathway and Workflow Diagrams: The molecular pathways modulated by "this compound" are unknown, making it impossible to create diagrams of its mechanism of action or experimental workflows.

Recommendations for the User:

To enable the generation of the requested content, please verify the compound name and provide additional identifying information, such as:

-

Alternative names or synonyms.

-

Chemical structure or CAS number.

-

The biological target or class of compounds it belongs to.

-

Any associated research institution or publication.

Without this fundamental information, a detailed and accurate guide for the in vivo application of "this compound" cannot be compiled.

Application Notes and Protocols for FK-448 Free Base in Insulin Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that significantly contributes to the degradation of peptide drugs, such as insulin, in the gastrointestinal tract.[1] By inhibiting chymotrypsin, FK-448 protects insulin from proteolytic cleavage, thereby enhancing its intestinal absorption and subsequent bioavailability. This property makes FK-448 a valuable research tool for studies focused on the oral delivery of insulin and for understanding the barriers to peptide drug absorption. These application notes provide detailed protocols for utilizing FK-448 Free Base to investigate its protective effects on insulin against enzymatic degradation.

Mechanism of Action

In the context of insulin degradation, FK-448 acts as a protective agent. When co-administered with insulin, FK-448 selectively inhibits chymotrypsin in the intestinal lumen. This inhibition prevents the enzymatic breakdown of insulin, allowing a greater amount of intact insulin to be absorbed across the intestinal epithelium into the bloodstream. This leads to an increase in plasma insulin levels and a corresponding decrease in blood glucose.[1]

Caption: Mechanism of FK-448 in protecting insulin from chymotrypsin degradation.

Data Presentation

The following table summarizes the expected quantitative outcomes from in vitro and in vivo studies with FK-448. Researchers can use this template to record their experimental data.

| Parameter | Metric | Expected Outcome with FK-448 |

| In Vitro Chymotrypsin Inhibition | IC50 | To be determined experimentally |

| Insulin Degradation Rate | Significant decrease | |

| In Vivo Pharmacokinetics (Rat Model) | Insulin Cmax (ng/mL) | Significant increase |

| Insulin AUC (ng·h/mL) | Significant increase | |

| In Vivo Pharmacodynamics (Rat Model) | Blood Glucose Reduction (%) | Significant increase |

| Time to Glucose Nadir (min) | To be determined experimentally |

Experimental Protocols

In Vitro Chymotrypsin Inhibition Assay for Insulin Degradation

This protocol details an in vitro assay to determine the inhibitory effect of FK-448 on chymotrypsin-mediated insulin degradation.

Materials:

-

This compound

-

Human or Bovine Insulin

-

α-Chymotrypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid)

-

HPLC system with a C18 column

-

96-well microplate

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of FK-448 in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of insulin in the assay buffer.

-

Prepare a stock solution of α-chymotrypsin in the assay buffer.

-

Create a dilution series of FK-448 in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

FK-448 solution at various concentrations (or vehicle control)

-

Insulin solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the α-chymotrypsin solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution to each well.

-

-

Analysis:

-

Analyze the amount of intact insulin remaining in each well using an HPLC system.

-

Monitor the insulin peak at a specific wavelength (e.g., 214 nm).

-

-

Data Calculation:

-

Calculate the percentage of insulin degradation for each FK-448 concentration relative to the control (no inhibitor).

-

Determine the IC50 value of FK-448 for chymotrypsin-mediated insulin degradation by plotting the percentage of inhibition against the logarithm of the FK-448 concentration.

-

In Vivo Study of Intestinal Insulin Absorption in a Rat Model

This protocol describes an in vivo experiment to evaluate the effect of FK-448 on the intestinal absorption of insulin in rats.

Materials:

-

This compound

-

Insulin (for oral administration)

-

Male Wistar rats (or other suitable strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Glucometer and glucose test strips

-

Insulin ELISA kit

Procedure:

-

Animal Preparation:

-

Acclimate the rats to the experimental conditions for at least one week.

-

Fast the rats overnight (12-16 hours) with free access to water before the experiment.

-

-

Dosing:

-

Divide the rats into experimental groups (e.g., Control, Insulin alone, Insulin + FK-448).

-

Prepare the dosing solutions:

-

Vehicle control

-

Insulin solution

-

Insulin and FK-448 co-formulation

-

-

Administer the respective solutions to each group via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) after dosing.

-

-

Blood Glucose Measurement:

-

Measure the blood glucose concentration immediately after each blood collection using a glucometer.

-

-

Plasma Insulin Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the plasma insulin concentrations using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Plot the mean plasma insulin concentration versus time for each group.

-

Calculate pharmacokinetic parameters for insulin (Cmax, Tmax, AUC) and pharmacodynamic parameters for blood glucose (e.g., percentage reduction from baseline).

-

Perform statistical analysis to compare the different treatment groups.

-

Caption: Experimental workflow for the in vivo study of FK-448 and insulin.

Conclusion

This compound serves as a critical tool for researchers investigating strategies to overcome enzymatic barriers to oral insulin delivery. The protocols outlined above provide a framework for characterizing the efficacy of FK-448 in protecting insulin from degradation by chymotrypsin and enhancing its intestinal absorption. These studies are essential for the development of novel oral formulations of insulin and other peptide-based therapeutics.

References

Application Notes and Protocols for FK-448 Free Base in Rats

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of FK-448 Free Base in rat models, based on available preclinical research.

Introduction

FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that plays a role in protein breakdown.[1][2] By inhibiting chymotrypsin, FK-448 has been shown to enhance the intestinal absorption of insulin and subsequently decrease blood glucose levels in animal models.[1][3] These characteristics make FK-448 a compound of interest for further investigation in metabolic research.

Data Presentation

Table 1: In Vivo Administration and Effects of FK-448 in Rats

| Parameter | Details | Reference |

| Compound | This compound | [2] |

| Species | Rat | [2] |

| Dose | 20 mg/kg | [2] |

| Route of Administration | Intraperitoneal (i.p.) | [2] |

| Observed Effect | Decrease in blood glucose level | [2] |

| Mechanism of Action | Inhibition of insulin degradation by pancreatic enzymes | [1] |

Table 2: In Vitro Inhibitory Activity of FK-448

| Enzyme | IC₅₀ | Reference |

| Chymotrypsin | 720 nM | [2] |

| Trypsin | 780 µM | [2] |

| Thrombin | 35 µM | [2] |

| Cathepsin G | 15 µM | [2] |

| Plasmin | >1 mM | [2] |

| Plasma Kallikrein | >1 mM | [2] |

| Pancreas Kallikrein | >1 mM | [2] |

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a solution or suspension of this compound for administration to rats.

Materials:

-

This compound powder

-

Vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), or a solution containing Dimethyl Sulfoxide (DMSO) for compounds with low aqueous solubility)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

Determine the required concentration of the dosing solution based on the desired dose (e.g., 20 mg/kg) and the average weight of the rats.

-

Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of the chosen vehicle to the tube. If this compound has poor solubility in aqueous solutions, a vehicle containing a solubilizing agent like DMSO may be necessary. A common practice for insoluble compounds is to dissolve them in a minimal amount of DMSO and then dilute with saline or PBS to the final concentration, ensuring the final DMSO concentration is non-toxic to the animals (typically <10%).[2]

-

Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed.

-

Visually inspect the solution for any particulates. If it is a suspension, ensure it is well-mixed before each administration.

-

Draw the required volume of the formulation into a sterile syringe for administration.

Intraperitoneal (i.p.) Administration in Rats

Objective: To administer this compound to rats via intraperitoneal injection.

Materials:

-

Prepared this compound formulation

-

Rat restraint device (optional)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol

-

Gauze pads

Protocol:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Properly restrain the rat. This can be done manually by a trained handler or using a restraint device.

-

Position the rat to expose the abdomen. The lower right quadrant of the abdomen is the preferred injection site to avoid damaging the cecum and urinary bladder.

-

Swab the injection site with a gauze pad soaked in 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

-

Inject the FK-448 formulation slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress or adverse reactions post-injection.

Blood Glucose Monitoring

Objective: To measure changes in blood glucose levels in rats following FK-448 administration.

Materials:

-

Glucometer and test strips

-

Lancets or small gauge needles

-

Capillary tubes (optional)

-

Microcentrifuge tubes for plasma collection (if required)

-

Centrifuge

Protocol:

-

Collect a baseline blood sample from the tail vein before administering FK-448.

-

Gently warm the rat's tail to increase blood flow.

-

Make a small puncture in the tail vein using a lancet or needle.

-

Collect a drop of blood onto the glucometer test strip to measure the initial glucose level.

-

Administer FK-448 according to the chosen protocol (e.g., 20 mg/kg i.p.).

-

Collect subsequent blood samples at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration.[2]

-

For plasma glucose measurement, collect blood into microcentrifuge tubes containing an anticoagulant, centrifuge at 3000 rpm for 10 minutes, and measure the glucose concentration in the plasma supernatant.[2]

-

Record all blood glucose readings and time points accurately.

Visualizations

Caption: Mechanism of Chymotrypsin Inhibition by FK-448.

References

- 1. Promoting effect of the new chymotrypsin inhibitor FK-448 on the intestinal absorption of insulin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of new chymotrypsin inhibitor (FK-448) on intestinal absorption of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring FK-448 Free Base Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of FK-448 Free base, a potent and specific chymotrypsin inhibitor.

Introduction

This compound is a synthetic inhibitor of chymotrypsin, a key serine protease involved in digestive processes and potentially other physiological and pathological pathways.[1][2] Accurate measurement of its inhibitory activity is crucial for in vitro and in vivo characterization. These notes provide protocols for enzymatic assays to determine inhibitory potency and for in vivo studies to assess physiological effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various proteases. This data is essential for understanding the compound's potency and selectivity.

| Enzyme | IC50 |

| Chymotrypsin | 720 nM[1][2] |

| Trypsin | 780 µM[1] |

| Thrombin | 35 µM[1] |

| Cathepsin G | 15 µM[1] |

| Plasmin | >1 mM[1] |

| Plasma Kallikrein | >1 mM[1] |

| Pancreas Kallikrein | >1 mM[1] |

Experimental Protocols

In Vitro Chymotrypsin Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on chymotrypsin activity using a colorimetric substrate.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or other suitable chymotrypsin substrate

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in the assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the substrate (S-AAPF-pNA) in DMSO.

-

Create a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the appropriate volume of the this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).

-

Add the α-chymotrypsin solution to each well.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[1]

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm at 37°C for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of chymotrypsin activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

In Vivo Assessment in a Rat Model

This protocol describes an in vivo method to assess the effect of FK-448 on blood glucose and insulin levels in rats, which is relevant to its potential to inhibit insulin degradation by pancreatic enzymes.[1]

Materials:

-

Male Wistar rats

-

This compound

-

Insulin solution

-

Ethylcarbamate (anesthetic)

-

Syringes and needles

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Glucose meter

-

Insulin RIA kit or ELISA kit

Protocol:

-

Animal Preparation:

-

Fast the rats overnight prior to the experiment.

-

Anesthetize the rats with an intraperitoneal injection of ethylcarbamate (0.9 g/kg).[1]

-

-

Drug Administration:

-

Blood Sampling:

-

Collect blood samples (e.g., 0.2 mL) from the inferior vena cava or another suitable site at baseline (before treatment) and at various time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, and 4 hours).[1]

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the mean blood glucose and plasma IRI levels against time for both the control and FK-448 treated groups.

-

Compare the changes in blood glucose and IRI levels between the groups to assess the in vivo activity of FK-448.

-

Visualizations

Caption: Workflow for in vitro enzymatic inhibition assay.

References

Application Notes and Protocols: FK-448 Free Base in Combination with Therapeutic Peptides for Enhanced Oral Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oral administration of therapeutic peptides and proteins is a significant challenge in drug delivery. A primary obstacle is their rapid degradation by proteolytic enzymes in the gastrointestinal (GI) tract. Among these, chymotrypsin, a serine protease found in the small intestine, plays a crucial role in breaking down ingested proteins. This enzymatic barrier severely limits the oral bioavailability of peptide-based drugs, necessitating parenteral administration, which can impact patient compliance.

FK-448 is a potent and specific inhibitor of chymotrypsin.[1][2] Its application in combination with orally administered peptide drugs presents a promising strategy to protect these therapeutics from degradation, thereby enhancing their absorption and bioavailability. These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing FK-448 Free Base in this context.

Mechanism of Action

This compound functions by selectively binding to the active site of chymotrypsin, preventing it from hydrolyzing its target peptide substrates. By co-administering FK-448 with a therapeutic peptide, the inhibitor effectively neutralizes the digestive action of chymotrypsin in the GI lumen. This protective effect allows a greater fraction of the intact peptide to reach the intestinal epithelium for absorption into the bloodstream.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC₅₀ |

| Chymotrypsin | 720 nM[1][2] |

| Trypsin | 780 µM[1] |

| Thrombin | 35 µM[1] |

| Plasmin | >1 mM[1] |

| Plasma Kallikrein | >1 mM[1] |

| Pancreas Kallikrein | >1 mM[1] |

| Cathepsin G | 15 µM[1] |

This table summarizes the inhibitory concentration (IC₅₀) of FK-448 against various proteases, highlighting its specificity for chymotrypsin.

Table 2: Example Components of an Oral Formulation for a Therapeutic Peptide

| Component | Purpose | Example |

| Therapeutic Peptide | Active Pharmaceutical Ingredient (API) | Insulin |

| This compound | Chymotrypsin Inhibitor | Protects the API from degradation |

| Enteric Coating | pH-sensitive polymer | Protects formulation in the stomach and releases in the small intestine |

| Permeation Enhancer | Increases epithelial permeability | (Optional) E.g., Sodium Caprate |

| Filler/Binder | Provides bulk and aids in tablet formation | Microcrystalline Cellulose |

This table outlines the key components of a potential oral formulation designed to enhance peptide delivery using FK-448.

Visualizations

Caption: Protective mechanism of FK-448 on oral peptide drugs.

Caption: Workflow for an in vitro chymotrypsin inhibition assay.

Caption: Workflow for an in vivo oral co-administration study.

Experimental Protocols

Protocol 1: In Vitro Chymotrypsin Inhibition Assay

Objective: To determine the IC₅₀ of this compound against chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or similar chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of FK-448 in DMSO. Create a dilution series in Tris-HCl buffer to achieve a range of final assay concentrations.

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the chymotrypsin solution to each well.

-

Add varying concentrations of the FK-448 dilution series to the wells. Include a vehicle control (DMSO) and a no-enzyme control. .

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) kinetically over a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of FK-448 from the linear portion of the kinetic curve.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the FK-448 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vivo Oral Co-administration in a Rat Model

Objective: To evaluate the effect of co-administering this compound on the oral bioavailability of a model therapeutic peptide (e.g., insulin).

Materials:

-

Male Sprague-Dawley rats (or other appropriate model)

-

Therapeutic peptide (e.g., human insulin)

-

This compound

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

ELISA kit for the therapeutic peptide

-

Vehicle for oral administration (e.g., saline, or within an enteric-coated capsule)

Procedure:

-

Animal Preparation:

-

Acclimatize rats for at least one week before the study.

-

Fast the animals overnight (12-16 hours) with free access to water.

-

-

Dosing Formulation:

-

Prepare the dosing solutions/suspensions.

-

Group 1 (Control): Therapeutic peptide in vehicle.

-

Group 2 (Treatment): Therapeutic peptide and this compound in vehicle.

-

The formulation may involve dissolving the compounds in saline for direct gavage or encapsulating them in enteric-coated capsules.[1]

-

-

Administration and Sampling:

-

Administer the respective formulations to each group via oral gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-dosing.

-

Process the blood samples by centrifugation to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the plasma concentration of the therapeutic peptide at each time point using a validated ELISA kit.

-

If the peptide has a pharmacodynamic effect (e.g., insulin's effect on blood glucose), measure this parameter at each time point as well.[1]

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of the therapeutic peptide versus time for both the control and treatment groups.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Compare the parameters between the two groups to determine if the co-administration of FK-448 resulted in a significant increase in oral bioavailability.

-

References

Application Notes and Protocols for Cell-Based Assays

Topic: Cell-based Assays for a Prostaglandin E2 Receptor 4 (EP4) Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a promising therapeutic target as it is implicated in various diseases, including cancer metastasis and inflammatory disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of a test compound as an EP4 receptor antagonist.

Data Summary

The following table summarizes the expected quantitative data from the described cell-based assays for a potent and selective EP4 antagonist.

| Assay Type | Cell Line | Agonist | Measured Parameter | Expected Result for EP4 Antagonist |

| cAMP Response Assay | HEK293 cells expressing EP4 | PGE2 | cAMP concentration | Dose-dependent inhibition of PGE2-induced cAMP production (IC50 in nM range) |

| CRE-Luciferase Reporter Assay | HEK293 cells with CRE-luciferase reporter and EP4 expression | PGE2 | Luciferase activity | Dose-dependent inhibition of PGE2-induced luciferase expression (IC50 in nM range)[1] |

| Cell Migration Assay | Pancreatic cancer cells (e.g., Pan02, BxPC-3) | PGE2 | Number of migrated cells | Dose-dependent inhibition of PGE2-induced cell migration[1] |

| Cell Invasion Assay | Pancreatic cancer cells (e.g., Pan02, BxPC-3) | PGE2 | Number of invaded cells | Dose-dependent inhibition of PGE2-induced cell invasion[1] |

Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding to EP4 activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of target genes. An EP4 antagonist will block this cascade by preventing the initial activation of the receptor by its agonist, PGE2.

Figure 1. EP4 receptor signaling pathway and the mechanism of antagonist action.

Experimental Protocols

cAMP Response Assay

This assay quantifies the intracellular concentration of cAMP, a second messenger produced upon EP4 receptor activation. An EP4 antagonist is expected to inhibit the PGE2-induced increase in cAMP levels.

Materials:

-

HEK293 cells stably or transiently expressing the human EP4 receptor

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

PGE2 (Prostaglandin E2)

-

Test compound (EP4 antagonist)

-

96-well cell culture plates

Procedure:

-

Seed HEK293-EP4 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.

-

The next day, remove the culture medium and replace it with serum-free medium containing various concentrations of the test compound. Incubate for 30 minutes at 37°C.

-

Add PGE2 at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells except for the negative control.

-

Incubate for 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of the test compound to determine the IC50 value.

Figure 2. Workflow for the cAMP response assay.

CRE-Luciferase Reporter Assay

This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE). Activation of the EP4-cAMP-PKA pathway leads to CREB phosphorylation and subsequent luciferase expression. An EP4 antagonist will inhibit this process.[1]

Materials:

-

HEK293 cells

-

Expression vector for human EP4 receptor

-

CRE-luciferase reporter vector

-

Transfection reagent

-

Cell culture medium with 10% FBS

-

PGE2

-

Test compound

-

Luciferase assay system

-

96-well cell culture plates

Procedure:

-

Co-transfect HEK293 cells with the EP4 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate and allow them to attach and express the proteins for 24-48 hours.

-

Replace the medium with serum-free medium containing different concentrations of the test compound and incubate for 1 hour.

-

Add PGE2 at its EC80 concentration and incubate for another 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition of luciferase activity against the compound concentration.[1]

Figure 3. Workflow for the CRE-luciferase reporter assay.

Cell Migration and Invasion Assays

PGE2 is known to promote the migration and invasion of certain cancer cells through EP4 signaling.[1] These assays assess the ability of an EP4 antagonist to inhibit these pro-metastatic behaviors.

Materials:

-

Pancreatic cancer cell lines (e.g., Pan02, BxPC-3)[1]

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with 10% FBS (as chemoattractant)

-

PGE2

-

Test compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure for Migration Assay:

-

Culture pancreatic cancer cells to near confluency.

-

Resuspend the cells in serum-free medium containing PGE2 and different concentrations of the test compound.

-

Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 16-24 hours at 37°C.[1]

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Procedure for Invasion Assay: The protocol is similar to the migration assay, with the addition of a Matrigel coating on the Transwell insert to mimic the extracellular matrix.

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Follow steps 2-8 of the migration assay protocol.

Figure 4. Logical relationship in the cell migration and invasion assays.

References

Troubleshooting & Optimization

FK-448 Free base solubility and stability issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK-448 Free Base. The information addresses common solubility and stability challenges to facilitate successful experimentation.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Buffers

Researchers frequently encounter precipitation when introducing this compound, dissolved in an organic solvent, into an aqueous buffer system. This is a common issue for hydrophobic compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on available information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Q2: I am observing poor solubility of FK-448 in aqueous media. What can I do?

A2: this compound is expected to have low aqueous solubility. For in vitro studies, it is advisable to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts. For in vivo applications, formulations using excipients like PEG400, Tween 80, or Carboxymethyl cellulose have been suggested.

Q3: Can I dissolve this compound directly in ethanol or methanol?

Stability

Q4: How should I store this compound powder?

A4: As a general best practice for solid organic compounds, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.

Q5: What is the stability of this compound in a DMSO stock solution?

A5: Specific stability data for FK-448 in DMSO is not available. However, for similar compounds, DMSO stock solutions are generally stable for several weeks to months when stored at -20°C or -80°C. It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

Q6: Are there any known stability issues with the piperazine moiety in FK-448?

A6: The piperazine functional group can be susceptible to oxidative degradation. Therefore, it is advisable to use degassed solvents if preparing solutions for long-term storage and to minimize the headspace in storage vials. The stability of piperazine-containing compounds can also be pH-dependent.

Quantitative Data Summary

Specific quantitative solubility and stability data for this compound is limited in publicly available literature. The following table provides a summary of the qualitative information and general recommendations.

| Parameter | Solvent/Condition | Recommendation/Observation |

| Appearance | Solid | Typically exists as a solid at room temperature. |

| Solubility | DMSO | Recommended for preparing stock solutions. |

| Aqueous Buffers | Poor solubility is expected. | |

| Ethanol/Methanol | Solubility not specified; may be tested as an alternative to DMSO. | |

| In Vivo Formulation | Various | Formulations with PEG400, Tween 80, Carboxymethyl cellulose, or corn oil have been suggested for animal studies. |

| Storage (Solid) | -20°C | Recommended for long-term storage in a dry, dark environment. |

| Storage (In Solution) | -20°C or -80°C | Aliquot stock solutions to avoid freeze-thaw cycles. Protect from light. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

-

Materials:

-

This compound (Molecular Weight: 406.52 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Weigh out a precise amount of this compound powder (e.g., 4.07 mg).

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 4.07 mg, add 1 mL of DMSO for a 10 mM solution).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to assist dissolution.

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

-

Materials:

-

10 mM this compound in DMSO (from Protocol 1)

-

Desired aqueous buffer (e.g., PBS, cell culture medium)

-

-

Procedure:

-

On the day of the experiment, thaw a vial of the 10 mM FK-448 stock solution.

-

Perform serial dilutions of the stock solution in your aqueous buffer to achieve the final desired concentrations.

-

When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly to minimize precipitation.

-

Ensure the final concentration of DMSO in the working solution is below a level that affects your specific assay (typically <1%).

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for considering the use of formulation excipients for in vivo studies based on the properties of FK-448.

Caption: Decision path for in vivo formulation of this compound.

How to dissolve FK-448 Free base for experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of FK-448 Free base for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS: 85858-76-0) is a potent and specific inhibitor of chymotrypsin, a digestive enzyme.[1] It demonstrates an IC50 (half-maximal inhibitory concentration) of 720 nM against chymotrypsin.[1] It shows significantly less inhibition against other serine proteases such as trypsin and thrombin, and has no effect on plasmin, plasma kallikrein, or pancreas kallikrein at concentrations up to 1 mM.[1]

Q2: What is the primary application of this compound in research?

Given its specific inhibitory action on chymotrypsin, this compound is primarily used in studies investigating the role of chymotrypsin in various physiological and pathological processes. This includes research in gastroenterology, inflammation, and other conditions where chymotrypsin activity is relevant.

Q3: In which solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] While specific quantitative data is limited, it is recommended to prepare a stock solution in DMSO. Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is reported to be low.

Troubleshooting Guide

Issue: I am having difficulty dissolving this compound.

-

Problem: The compound is not fully dissolving in my chosen solvent.

-

Solution:

-

Ensure you are using an appropriate solvent. DMSO is the recommended solvent for creating a stock solution. This compound has poor solubility in aqueous buffers.

-

Use gentle heating and agitation. Briefly warming the solution to 37°C and vortexing can aid in dissolution. However, avoid excessive heat to prevent degradation.

-

Sonication. A brief sonication in a water bath can help to break up any clumps and facilitate dissolution.

-

Issue: My this compound solution appears cloudy or has precipitated after dilution.

-

Problem: The compound has precipitated out of solution upon dilution into an aqueous buffer for my experiment.

-

Solution:

-

Check the final concentration of DMSO. The final concentration of DMSO in your experimental medium should be kept low (typically below 0.5%) to avoid solvent effects on your cells or assay. High final concentrations of your stock solution can lead to precipitation when diluted in an aqueous buffer.

-

Consider a co-solvent system for in vivo studies. For animal studies, a formulation using a combination of DMSO, PEG300, Tween 80, and saline or corn oil can improve solubility and bioavailability.

-

Data Presentation

Solubility of this compound

| Solvent | Solubility | Remarks |

| DMSO | Soluble | Recommended for stock solutions. |

| Ethanol | Data not available | |

| Water | Data not available | Expected to be low. |

| PBS (Phosphate-Buffered Saline) | Data not available | Expected to be low. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the required amount of this compound. The molecular weight of this compound is 406.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.065 mg.

-

Add the appropriate volume of DMSO. Add 1 mL of high-purity DMSO to the vial containing the this compound.

-

Facilitate dissolution. Gently vortex the solution. If necessary, warm the vial briefly at 37°C or sonicate in a water bath until the solid is completely dissolved.

-

Storage. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Formulation Protocol

This protocol is a general guideline and may require optimization for your specific animal model and administration route.

-

Prepare a concentrated stock solution in DMSO.

-

For a formulation with PEG300 and Tween 80:

-

To your DMSO stock solution, add PEG300 and mix thoroughly.

-

Add Tween 80 to the mixture and mix until a clear solution is formed.

-

Finally, add saline or ddH₂O to reach the desired final concentration.

-

-

For a formulation with corn oil:

-

Add the DMSO stock solution to corn oil and mix thoroughly until a clear solution is achieved.

-

Mandatory Visualization

Inhibition of Chymotrypsin by this compound

Caption: A diagram illustrating the competitive inhibition of chymotrypsin by FK-448.

References